

Technical Guide: 8-Chlorotheophylline-d6

Certificate of Analysis

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Compound of Interest

Compound Name: 8-Chlorotheophylline-d6

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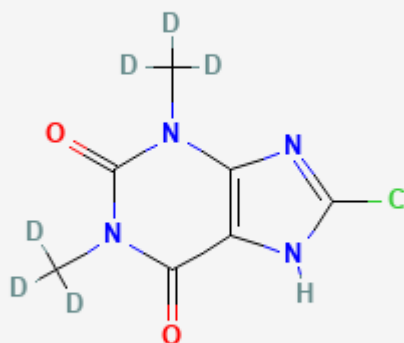
This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically found in a Certificate of Analysis (CoA) for **8-Chlorotheophylline-d6**. This deuterated analog of 8-Chlorotheophylline is a critical internal standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure accuracy and reproducibility in research and drug development.

Compound Information

8-Chlorotheophylline-d6 is the deuterated form of 8-Chlorotheophylline, a xanthine derivative often used in combination with antihistamines to counteract drowsiness.^{[1][2][3]} The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 8-Chlorotheophylline in complex biological matrices.

| Identifier | Value |
|-------------------|--|
| Compound Name | 8-Chlorotheophylline-d6 |
| IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[4] |
| CAS Number | 1346598-95-5[5][6] |
| Molecular Formula | C ₇ HD ₆ ClN ₄ O ₂ [5] |
| Molecular Weight | 220.65 g/mol [4][5] |

Structure



Analytical Data Summary

The following tables summarize the quantitative data expected from a typical batch analysis of **8-Chlorotheophylline-d6**, ensuring its identity, purity, and stability.

Table 1: Identity and Purity

| Test | Method | Specification | Result |
|--------------------------------|--|--------------------------------|----------|
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity (¹ H-NMR) | Nuclear Magnetic Resonance | Spectrum conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | [M+H] ⁺ = 221.07 | Conforms |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Deuterium Incorporation | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits | Conforms |

Table 2: Physicochemical Properties

| Property | Method | Result |
|---------------|-------------------|---------------------|
| Melting Point | Capillary Method | 290 °C (decomposes) |
| Solubility | Visual Inspection | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)

- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M potassium phosphate monobasic) in a 25:75 (v/v) ratio.^[7]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Procedure: A solution of **8-Chlorotheophylline-d6** is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed mass should correspond to the calculated mass of the protonated molecule ($[M+H]^+$).
- Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed. The percentage of the d6-labeled species is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule with the sum of intensities of all isotopic peaks.

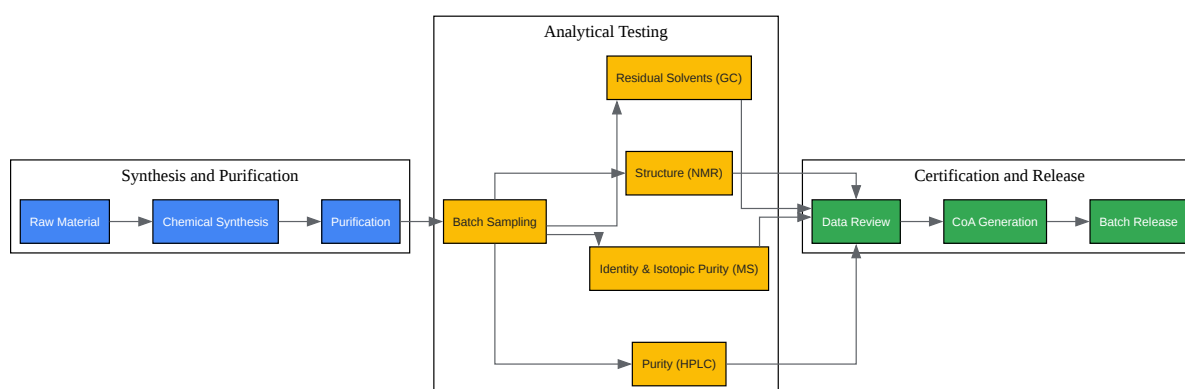
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

- Procedure: A sample of **8-Chlorotheophylline-d6** is dissolved in the deuterated solvent, and the ^1H -NMR spectrum is acquired. The absence of signals corresponding to the methyl protons confirms the high level of deuterium incorporation. The remaining peaks in the spectrum should be consistent with the aromatic and N-H protons of the 8-Chlorotheophylline structure.

Visualization of Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a new batch of **8-Chlorotheophylline-d6** reference standard.



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Caption: Quality control workflow for **8-Chlorotheophylline-d6**.

Mechanism of Action of 8-Chlorotheophylline

8-Chlorotheophylline is a central nervous system stimulant, similar to caffeine.[1][2] Its primary mechanism of action is the blockade of adenosine receptors.[1][3] Adenosine is a neuromodulator that typically has an inhibitory effect on neuronal firing. By blocking these receptors, 8-Chlorotheophylline leads to an excitatory effect, which can counteract drowsiness. [1][3] This property is utilized in combination drug products like dimenhydrinate, where 8-chlorotheophylline is combined with an antihistamine such as diphenhydramine to mitigate the sedative side effects of the antihistamine.[1][2]

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- To cite this document: BenchChem. [Technical Guide: 8-Chlorotheophylline-d₆ Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585189#8-chlorotheophylline-d6-certificate-of-analysis]

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